![molecular formula C18H16N2O5 B2465950 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 853751-94-7](/img/structure/B2465950.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as BDP, is a chemical compound that has been studied for its potential use in scientific research. BDP is a benzodioxole derivative that has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, were designed and synthesized. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit tumor cell growth through interactions with ATP-binding sites of specific kinases (Al-Suwaidan et al., 2016).
Antinociceptive Activity
Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide were synthesized and evaluated for antinociceptive activity using various methods. Some of these compounds showed significant activity, surpassing standard drugs like dipyrone and aspirin (Önkol et al., 2004).
Antimicrobial Activity
N-(naphthalen-1-yl)propanamide derivatives, synthesized and studied for antimicrobial activity, showed notable effectiveness against a range of bacteria and fungi. Some derivatives exhibited activity comparable to ketoconazole against certain fungi and chloramphenicol against gram-positive bacteria (Evren et al., 2020).
Anti-Inflammatory and Analgesic Properties
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and evaluated for their anti-inflammatory and analgesic potentials. These compounds showed considerable protection against carrageenan-induced paw edema, with some showing better efficacy and lesser ulcerogenic activity than ibuprofen and diclofenac sodium (Shakya et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(19-10-12-5-6-15-16(9-12)24-11-23-15)7-8-20-13-3-1-2-4-14(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUUIKUKXQSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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